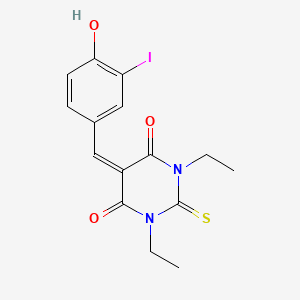
4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide, also known as DBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBH is a hydrazide derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of various kinases involved in cancer cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammation and cancer cell proliferation. This compound has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide has several advantages for lab experiments, including its high yield and purity, and its potent anti-inflammatory and anti-cancer activities. However, this compound also has some limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide, including the investigation of its potential applications in the treatment of diabetes, Alzheimer's disease, and other neurological disorders. Further investigation into the mechanism of action of this compound is also needed to fully understand its potential therapeutic benefits. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective anti-inflammatory and anti-cancer agents.
Synthesemethoden
4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide has been synthesized through various methods, including the reaction of 2,4-dichlorobenzaldehyde with 4-tert-butylbenzenesulfonylhydrazide in the presence of acetic acid and ethanol. The reaction mixture is stirred at room temperature for several hours, and the resulting product is filtered and washed with ethanol to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities, making it a promising candidate for the development of novel drugs. This compound has also been investigated for its potential applications in the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c1-17(2,3)13-5-8-15(9-6-13)24(22,23)21-20-11-12-4-7-14(18)10-16(12)19/h4-11,21H,1-3H3/b20-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSARIAKHKFOHKE-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5915350.png)
![3-(4-tert-butylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B5915358.png)
![5-imino-2-isobutyl-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915381.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5915388.png)
![3-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5915395.png)
![N-{2-[5-(3,4-dichlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B5915399.png)
![3-(2-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B5915407.png)

![4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone](/img/structure/B5915429.png)
![3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5915439.png)

![1-(2,4-dichlorophenyl)-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5915468.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5915476.png)
![1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5915480.png)